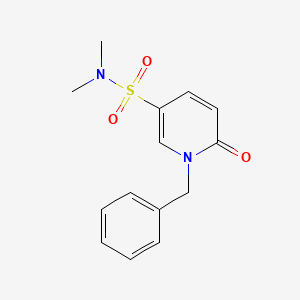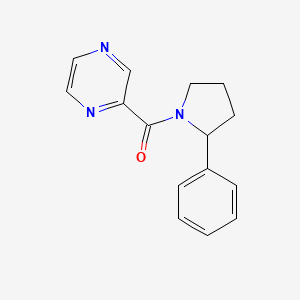
4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile, also known as MQNB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in many different fields.
作用机制
The mechanism of action of 4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. In the central nervous system, this compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. In the cardiovascular system, this compound has been shown to inhibit angiotensin-converting enzyme (ACE), an enzyme that plays a role in regulating blood pressure. This inhibition leads to a decrease in blood pressure, which can be beneficial for patients with hypertension.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including changes in neurotransmitter levels, blood pressure, and heart rate. In the central nervous system, this compound has been shown to increase acetylcholine levels and improve cognitive function. In the cardiovascular system, this compound has been shown to decrease blood pressure and heart rate.
实验室实验的优点和局限性
One advantage of using 4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile in lab experiments is its versatility. This compound has been shown to have potential in a variety of different research areas, making it a valuable tool for researchers in many different fields. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have toxic effects in some animal models, which could limit its usefulness in certain research applications.
未来方向
There are many potential future directions for research on 4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile. One area of interest is the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has shown promise in this area, and further research could lead to the development of new therapies. Another area of interest is the development of new treatments for hypertension and other cardiovascular diseases. This compound has shown potential as a treatment for these conditions, and further research could lead to the development of new therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile can be synthesized using a variety of methods, including the reaction of 6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylic acid with benzonitrile in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
科学研究应用
4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and cancer. In the central nervous system, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In the cardiovascular system, this compound has been shown to have potential as a treatment for hypertension and other cardiovascular diseases. In cancer research, this compound has been studied for its potential as a chemotherapeutic agent.
属性
IUPAC Name |
4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-8-9-17-15(11-16)3-2-10-20(17)18(21)14-6-4-13(12-19)5-7-14/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAGJHPIBQPALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463091.png)
![3'-ethylspiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7463095.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7463105.png)
![1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)


![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)
![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)



